molecular formula C9H11ClFNO B13043338 (1S,2S)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL

(1S,2S)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL

Cat. No.: B13043338
M. Wt: 203.64 g/mol
InChI Key: BYTVMEMMBGDOMU-SSDLBLMSSA-N
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Description

(1S,2S)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a chlorinated fluorophenyl ring, and a hydroxyl group, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL typically involves the use of chiral catalysts and reagents to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone precursor using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to ensure consistent production. The use of high-purity starting materials and rigorous quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The chlorinated fluorophenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, primary amines, and substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (1S,2S)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for the development of enantiomerically pure compounds.

Biology

In biological research, this compound is studied for its potential interactions with enzymes and receptors. Its ability to form hydrogen bonds and participate in various biochemical pathways makes it a useful tool for probing biological systems.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (1S,2S)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups enable the compound to form hydrogen bonds and electrostatic interactions, which can modulate the activity of these targets. The chlorinated fluorophenyl ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL
  • (1S,2S)-1-Amino-1-(4-chloro-2-bromophenyl)propan-2-OL
  • (1S,2S)-1-Amino-1-(4-chloro-2-methylphenyl)propan-2-OL

Uniqueness

(1S,2S)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL is unique due to its specific stereochemistry and the presence of both chlorine and fluorine atoms on the aromatic ring. These features contribute to its distinct reactivity and interaction profile compared to other similar compounds.

Biological Activity

(1S,2S)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-OL is a chiral compound with a unique molecular structure that includes an amino group, a hydroxyl group, and a substituted aromatic ring. Its molecular formula is C9H11ClFNO, with a molecular weight of approximately 205.66 g/mol. This compound has garnered attention due to its potential biological activity, particularly in pharmacological applications.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity for various molecular targets, which may modulate multiple signaling pathways. These properties suggest its potential utility in treating neurological disorders and other medical conditions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, including:

  • Antimicrobial Activity : Preliminary studies have shown that it may possess antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, some derivatives have demonstrated minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
  • Neuropharmacological Effects : The structural characteristics of this compound suggest potential applications in neurology, possibly influencing neurotransmitter systems or neuroprotective pathways.

Structure-Activity Relationship (SAR)

The unique electronic properties imparted by the fluorine atom significantly enhance the reactivity and specificity of this compound towards biological targets. Comparative analysis with structurally similar compounds reveals that variations in substituent position and stereochemistry can lead to substantial differences in biological activity.

Compound NameMolecular FormulaKey Differences
(1S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-olC9H11ClFNODifferent position of chlorine on the aromatic ring
(1R,2R)-1-Amino-1-(4-chloro-2-fluorophenyl)propan-2-olC9H11ClFNODifferent stereochemistry
(1R)-1-Amino-1-(5-chloro-3-fluorophenyl)propan-2-OlC9H11ClFNODifferent position of both chlorine and fluorine

Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various alkaloids, this compound was tested alongside other monomeric alkaloids. The compound exhibited notable antibacterial activity against E. coli and Bacillus mycoides, with MIC values recorded at 0.0195 mg/mL .

Study 2: Neuropharmacological Applications

A separate investigation focused on the neuropharmacological effects of compounds similar to this compound highlighted its potential role in modulating neurotransmitter release. The study suggested that the compound could influence synaptic plasticity, which is crucial for learning and memory processes .

Properties

Molecular Formula

C9H11ClFNO

Molecular Weight

203.64 g/mol

IUPAC Name

(1S,2S)-1-amino-1-(4-chloro-2-fluorophenyl)propan-2-ol

InChI

InChI=1S/C9H11ClFNO/c1-5(13)9(12)7-3-2-6(10)4-8(7)11/h2-5,9,13H,12H2,1H3/t5-,9+/m0/s1

InChI Key

BYTVMEMMBGDOMU-SSDLBLMSSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=C(C=C(C=C1)Cl)F)N)O

Canonical SMILES

CC(C(C1=C(C=C(C=C1)Cl)F)N)O

Origin of Product

United States

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